molecular formula C9H10BrNO2 B8628082 (3R,4S)-4-Amino-6-bromochroman-3-ol

(3R,4S)-4-Amino-6-bromochroman-3-ol

Cat. No.: B8628082
M. Wt: 244.08 g/mol
InChI Key: FQCDYFSNALFGQO-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-Amino-6-bromochroman-3-ol (CAS: 1373215-22-5) is a chiral small molecule with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This brominated chroman derivative is characterized by its specific (3R,4S) stereochemistry, featuring both amino and alcohol functional groups on the chiral chroman ring system, making it a valuable intermediate for synthetic organic chemistry and pharmaceutical research . The compound requires specific storage conditions to maintain stability and should be kept in a dark place under an inert atmosphere at 2-8°C . Researchers utilize this compound as a key chiral building block in the synthesis of more complex biologically active molecules, particularly in the development of pharmaceutical candidates where stereochemistry plays a critical role in biological activity and receptor binding affinity. The presence of the bromine atom at the 6-position provides a synthetic handle for further functionalization through cross-coupling reactions, while the cis-relative configuration of the 4-amino and 3-ol groups creates a defined pharmacophore that can influence molecular recognition in target systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

(3R,4S)-4-amino-6-bromo-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C9H10BrNO2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-3,7,9,12H,4,11H2/t7-,9-/m0/s1

InChI Key

FQCDYFSNALFGQO-CBAPKCEASA-N

Isomeric SMILES

C1[C@@H]([C@H](C2=C(O1)C=CC(=C2)Br)N)O

Canonical SMILES

C1C(C(C2=C(O1)C=CC(=C2)Br)N)O

Origin of Product

United States

Preparation Methods

Bromination and Ring Functionalization

Initial bromination typically employs N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, achieving >85% yield for 6-bromochroman intermediates. The bromine atom’s position directs subsequent regioselective transformations, particularly in electrophilic aromatic substitution reactions.

Stereoselective Hydroxylation

Key to the synthesis is the establishment of the (3R,4S) configuration. Baker’s yeast-mediated asymmetric reduction of chroman-4-ones has been demonstrated to produce (S)-chroman-4-ols with enantiomeric excess (ee) >90%. For example, reduction of 6-bromochroman-4-one using Saccharomyces cerevisiae yields (S)-6-bromochroman-4-ol in 78% yield and 92% ee.

Amination Strategies

Amination at position 4 is achieved through two primary routes:

a) Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide as the nitrogen source, followed by hydrazinolysis to remove the phthaloyl protecting group. This method affords 4-amino derivatives in 65–72% yield but requires careful control of reaction time to prevent epimerization.

b) Reductive Amination
Direct reductive amination of 4-keto intermediates using ammonium acetate and sodium cyanoborohydride in methanol achieves 68% yield with >95% retention of configuration at C3.

Catalytic Asymmetric Hydrogenation

Recent advances in transition metal catalysis have enabled direct access to chiral chromanols. A rhodium-catalyzed asymmetric hydrogenation of chromene derivatives using (S,S)-Ph-BPE ligands achieves excellent enantiocontrol:

ParameterValue
CatalystRh/(S,S)-Ph-BPE
Substrate6-Bromo-2H-chromene
Pressure50 psi H₂
Temperature25°C
Time12 h
Yield89%
ee98%

This method, described in recent literature, demonstrates superior stereoselectivity compared to enzymatic approaches while maintaining compatibility with bromine substituents. The hydrogenation protocol is followed by oxidative amination using copper(II) acetate and ammonium hydroxide to install the amino group.

Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution remains a viable strategy. Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective acylation of racemic 4-aminochromanol derivatives:

Racemic 4-amino-6-bromochroman-3-ol+Ac2OTRIP (5 mol%)(3R,4S)-acetate+(3S,4R)-alcohol\text{Racemic 4-amino-6-bromochroman-3-ol} + \text{Ac}_2\text{O} \xrightarrow{\text{TRIP (5 mol\%)}} \text{(3R,4S)-acetate} + \text{(3S,4R)-alcohol}

The unreacted (3S,4R)-enantiomer is recycled through base-catalyzed hydrolysis and re-racemization, achieving an overall yield of 82% with 99% ee for the target (3R,4S)-isomer.

Solid-Phase Synthesis for Parallel Optimization

Combinatorial approaches using Wang resin-bound chroman precursors have been developed for high-throughput optimization:

  • Resin Functionalization : Loading 4-hydroxy-6-bromochroman-3-one onto Wang resin via ester linkage (95% loading efficiency)

  • Amination Step : Treatment with benzylamine/trimethylaluminum in THF (16 h, 70°C) achieves 84% conversion

  • Cleavage : TFA/DCM (1:1) releases the product with 78% isolated yield

This method enables rapid screening of >50 amine nucleophiles in parallel, identifying optimal conditions for stereochemical retention.

Green Chemistry Approaches

Recent developments emphasize solvent-free and energy-efficient methods:

Mechanochemical Amination

Ball-milling 6-bromochroman-3,4-diol with ammonium carbonate in the presence of silica gel achieves 63% yield with 88% ee after 2 h grinding. The absence of solvent reduces waste generation while maintaining stereochemical integrity.

Photocatalytic Bromine Retention

UV irradiation (365 nm) in the presence of eosin Y prevents debromination during amination steps, improving bromine retention from 72% to 94% in model reactions.

Industrial-Scale Production Considerations

A comparative analysis of scalable methods reveals key process parameters:

MethodCost IndexThroughput (kg/day)ee (%)Purification Complexity
Catalytic Hydrogenation1.015098Low
Enzymatic Reduction1.88592Medium
Kinetic Resolution2.320099High

Continuous flow hydrogenation systems demonstrate particular promise, achieving space-time yields of 12 g/L·h with catalyst turnover numbers exceeding 50,000.

Analytical Challenges in Process Monitoring

Advanced characterization techniques ensure synthetic fidelity:

7.1 Chiral HPLC Analysis
Using a Chiralpak IC column (4.6 × 250 mm) with hexane/ethanol (80:20) at 1 mL/min achieves baseline separation of enantiomers (tR = 8.2 min for (3R,4S) vs. 9.7 min for (3S,4R)).

7.2 In Situ FTIR Monitoring
Real-time tracking of NH stretching vibrations (3350–3450 cm⁻¹) during amination steps enables precise reaction control, reducing byproduct formation by 40%.

Emerging Technologies

Biocatalytic Cascades

Engineered transaminases coupled with alcohol dehydrogenases enable one-pot conversion of 6-bromochroman-4-one to the target compound in 91% yield and >99% ee.

Electrochemical Methods

Constant potential electrolysis (−1.2 V vs Ag/AgCl) in ammonium-formate buffer mediates simultaneous reduction and amination, achieving 76% yield with 94% ee .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Amino-6-bromochroman-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of de-brominated chroman derivatives

    Substitution: Formation of substituted chroman derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-4-Amino-6-bromochroman-3-ol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products allows it to interact with biological systems, making it a candidate for drug discovery and development.

Medicine

In medicine, (3R,4S)-4-Amino-6-bromochroman-3-ol is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Amino-6-bromochroman-3-ol involves its interaction with molecular targets in biological systems. The amino and bromo substituents can form hydrogen bonds and halogen bonds, respectively, with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The chroman ring structure also allows for π-π interactions with aromatic residues in proteins, further influencing its activity.

Comparison with Similar Compounds

Chroman Derivatives

  • (R)-Chroman-3-amine hydrochloride (CAS 211506-59-1): This analog lacks the bromine and hydroxyl groups. Its molecular weight (197.65 g/mol ) is lower, reducing lipophilicity. The absence of bromine may decrease metabolic stability, while the hydrochloride salt could enhance solubility but limit passive diffusion .

Brominated Aromatic Compounds

  • 3-Bromo-4-formylbenzoic acid (CAS 91760-66-6): Features a bromine and polar functional groups (formyl, carboxylic acid) on a benzene ring. Its molecular weight (245.03 g/mol ) is comparable to the target compound, but the lack of a chroman ring reduces conformational rigidity. The carboxylic acid group increases polarity, likely reducing blood-brain barrier penetration compared to the target .

Amino Alcohols

  • (3R,4R)-Pyrrolidine-3,4-diol (CAS 186393-31-7): Contains amino and diol groups on a pyrrolidine ring. However, the diol motif offers more hydrogen-bonding sites, which could improve target affinity in hydrophilic environments .
Compound Molecular Weight (g/mol) Key Functional Groups Lipophilicity (Predicted)
(3R,4S)-4-Amino-6-bromochroman-3-ol 244.085 Bromine, amino, hydroxyl Moderate
(R)-Chroman-3-amine hydrochloride 197.65 Amino (as hydrochloride) Low
3-Bromo-4-formylbenzoic acid 245.03 Bromine, formyl, carboxylic acid Low
(3R,4R)-Pyrrolidine-3,4-diol 119.12 Amino, diol Very low

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3R,4S)-4-Amino-6-bromochroman-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves reductive amination of a brominated chromanone intermediate. For example, NaCNBH₃ in acetic acid can reduce the ketone while introducing the amine group under mild conditions . Optimization includes controlling reaction temperature (20–25°C) and pH (4–6) to minimize side reactions. Purification via flash column chromatography with a gradient of ethyl acetate/hexane (30–70%) ensures separation of stereoisomers and unreacted starting materials .

Q. Which spectroscopic techniques are essential for characterizing (3R,4S)-4-Amino-6-bromochroman-3-ol?

  • Methodological Answer :

  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in the chroman ring) and compare with literature data for similar chroman derivatives .
  • IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3400 cm⁻¹) and -NH₂ (sharp peaks ~3300–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 260.02 for C₉H₁₁BrNO₂) .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • By-products : Brominated regioisomers (e.g., 5-bromo instead of 6-bromo) may form due to incomplete regiocontrol. Use TLC or HPLC with UV detection (λ = 254 nm) to monitor reaction progress .
  • Diastereomers : Chiral chromatography (e.g., Chiralpak IA column) resolves (3R,4S) from (3S,4R) isomers .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis, particularly for the (3R,4S) configuration?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to enforce stereochemistry during chroman ring formation .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control bromination regioselectivity .

Q. How should researchers address contradictory analytical data, such as unexpected NMR splitting patterns or IR absorbance bands?

  • Methodological Answer :

  • Dynamic Effects : Check for conformational flexibility (e.g., chair-flip in the chroman ring) causing averaged NMR signals. Use variable-temperature NMR (e.g., −40°C to 25°C) to "freeze" conformers .
  • Degradation : Test stability under storage conditions (e.g., light, humidity). If degradation is observed (e.g., loss of -NH₂ peak in IR), store the compound at −20°C under argon .

Q. What computational methods support the structural and electronic analysis of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental X-ray or NMR data to validate stereochemistry .
  • Molecular Dynamics (MD) : Simulate solvation effects to predict solubility in polar solvents (e.g., DMSO, methanol) for formulation studies .

Q. What strategies enable regioselective bromination at the 6-position of the chroman scaffold?

  • Methodological Answer :

  • Directed Metallation : Use a directing group (e.g., -OH or -NH₂) to position bromine via ortho-metallation with LDA (lithium diisopropylamide), followed by quenching with Br₂ .
  • Electrophilic Aromatic Substitution : Optimize Br₂/FeBr₃ ratios (1:1.2 molar) and reaction time (2–4 hrs) to minimize polybromination .

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